molecular formula C17H15ClN2O3S B3000155 N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-41-5

N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B3000155
CAS RN: 898419-41-5
M. Wt: 362.83
InChI Key: SCFBIXVGIOXPKI-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Compounds derived from N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have shown remarkable antifungal and antimicrobial activities. Notably, several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines have been synthesized and demonstrated significant antifungal efficiency compared to standard fungicides like mycostatine (El-Gaby et al., 2002). Additionally, new compounds integrating quinoline with sulfonamide moieties have been synthesized and tested for their antimicrobial properties, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Cancer Research

In cancer research, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. These compounds have demonstrated the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes; caspase 3, caspase 8, and caspase 9, indicating a promising avenue for cancer therapy (Cumaoğlu et al., 2015).

Antimalarial Activity

Sulfonamide-based compounds, specifically N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides, have been synthesized and tested for their antimalarial activity, showing promising results against P. falciparum strains and hemozoin formation. Their potential as antimalarial agents highlights the role of the sulfonamide moiety in inhibiting hemozoin, a key process in the malaria parasite's lifecycle (Verma et al., 2016).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for compounds containing the sulfonamide moiety. For instance, an efficient and green method for the synthesis of N-heterocycle-fused quinoxalines has been reported, showcasing the versatility and potential for creating diverse compounds for further biological and pharmacological evaluation (Xie et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-2-4-14(5-3-13)19-24(22,23)15-9-11-1-6-16(21)20-8-7-12(10-15)17(11)20/h2-5,9-10,19H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFBIXVGIOXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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